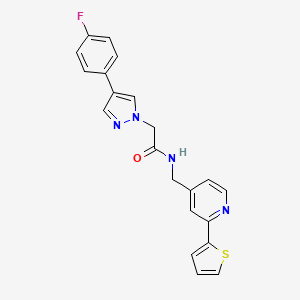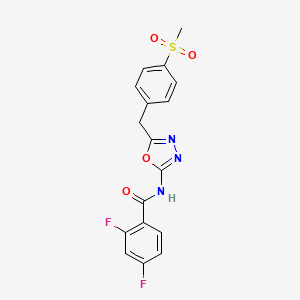
2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Polyfluoroalkyl chemicals, including those with structures related to 2,4-difluoro-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzamide, have been extensively used in various industrial and commercial applications. These chemicals can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are subjects of environmental concern due to their toxic profiles. Studies on microbial degradation of polyfluoroalkyl chemicals in the environment suggest that understanding the environmental fate and effects of these precursors is crucial for evaluating their impact and managing their use (Liu & Avendaño, 2013).
Developmental Toxicity
Research into the developmental toxicity of perfluoroalkyl acids and their derivatives, including compounds structurally related to this compound, reveals potential human health risks. These compounds, used in numerous industrial and consumer products, have been detected in humans and are being investigated for their hazards. Recent postnatal studies on developmental and reproductive indices prompt consideration of their relevance to human health (Lau et al., 2004).
Treatment and Removal Technologies
The persistence and bioaccumulative nature of perfluorinated compounds, similar to this compound, in the environment raise challenges for their treatment and removal. Innovative technologies, including sonochemistry, bioremediation, and photolysis, are being explored for their effectiveness in removing these compounds from contaminated water and soil. These studies highlight the need for novel treatment technologies to address the environmental persistence of such compounds (Kucharzyk et al., 2017).
Biological Activities and Potential Applications
The diverse biological activities of coumarin and oxadiazole derivatives, which include structures similar to this compound, have been extensively studied. These compounds exhibit a wide range of pharmacological activities such as anti-diabetic, anti-viral, anti-microbial, anticancer, and anti-inflammatory effects. Such findings suggest potential applications in developing new therapeutic agents (Jalhan et al., 2017).
Propriétés
IUPAC Name |
2,4-difluoro-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S/c1-27(24,25)12-5-2-10(3-6-12)8-15-21-22-17(26-15)20-16(23)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBJUBPAHENKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B2868445.png)
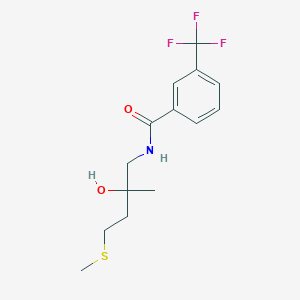
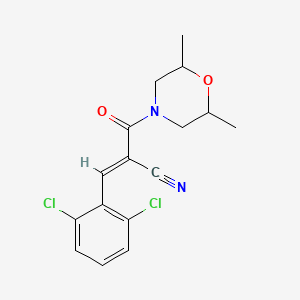

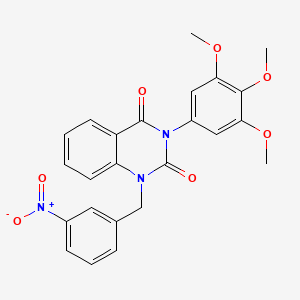

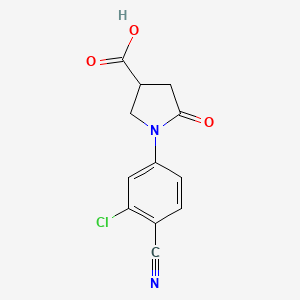
![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

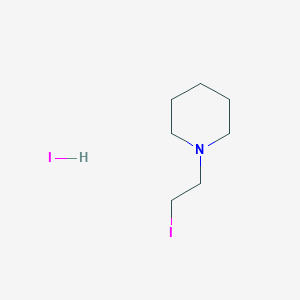
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
